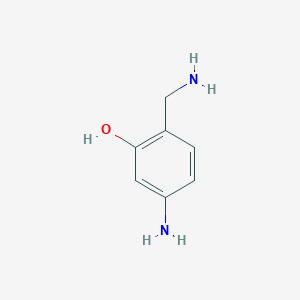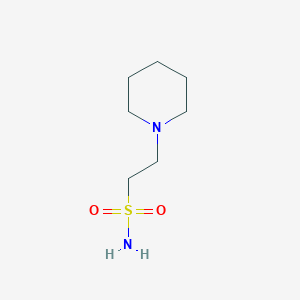amine](/img/structure/B13246351.png)
[(3,4-Difluorophenyl)methyl](2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorophenyl)methylamine is an organic compound with the molecular formula C12H17F2N. This compound is characterized by the presence of a difluorophenyl group attached to a methylbutylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)methylamine typically involves the reaction of benzylamine with hydrogen fluoride. The specific steps include:
Reacting Benzylamine with Hydrogen Fluoride: Benzylamine is placed in a reaction vessel and hydrogen fluoride is added.
Purification: The resulting product is purified through standard techniques such as distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of (3,4-Difluorophenyl)methylamine may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Difluorophenyl)methylamine is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,4-Difluorophenyl)methylamine exerts its effects involves interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(3,4-Difluorophenyl)methylamine can be compared with other similar compounds such as:
(2,4-Difluorophenyl)methylamine: Similar structure but with different fluorine substitution pattern.
(3,4-Difluorophenyl)methylamine: Lacks the methylbutyl group, leading to different chemical properties.
(2,4-Difluorophenyl)methylamine: Similar but with different positional isomerism.
These comparisons highlight the unique properties of (3,4-Difluorophenyl)methylamine, particularly its specific substitution pattern and resulting chemical behavior.
Properties
Molecular Formula |
C12H17F2N |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-3-9(2)7-15-8-10-4-5-11(13)12(14)6-10/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
YZGUJDPEEYNVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13246286.png)

![4-Methoxy-2-[(propylamino)methyl]phenol](/img/structure/B13246295.png)
![N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13246306.png)



![3-[(3-Methylcyclopentyl)amino]benzonitrile](/img/structure/B13246314.png)
![2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole](/img/structure/B13246317.png)

![2,2,2-Trifluoro-N-[2-(2-formyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13246327.png)
amine](/img/structure/B13246340.png)


